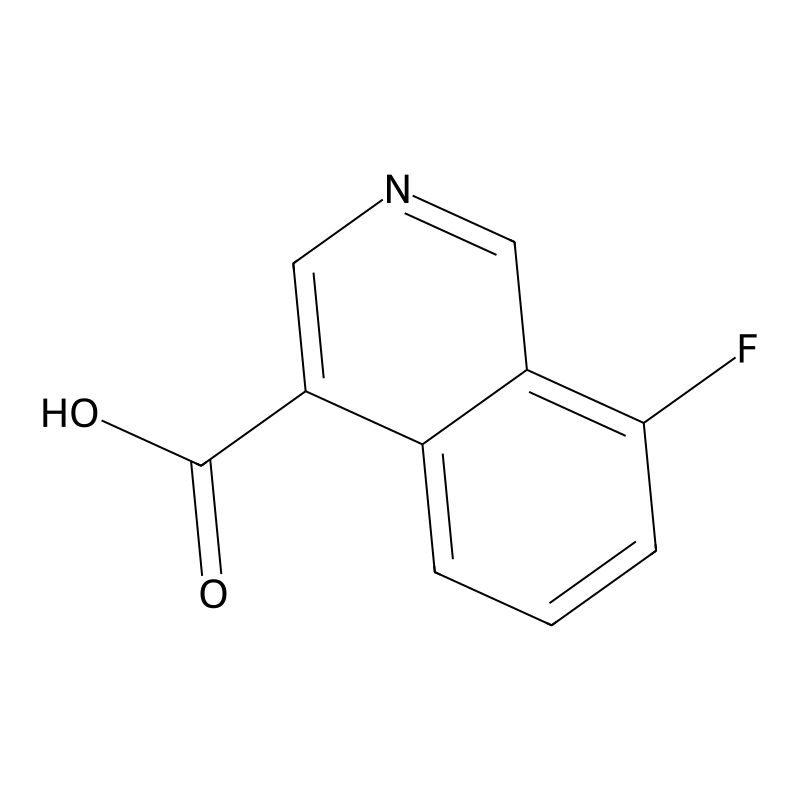

8-Fluoroisoquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8-Fluoroisoquinoline-4-carboxylic acid

is a chemical compound with the CAS Number: 1824276-14-3 . It has a molecular weight of 191.16 . This compound is typically stored in a dry room at normal temperature .

Organic Synthesis

Carboxylic acids are used in organic synthesis to obtain small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Polymers

In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Pharmaceuticals

Carboxylic acids can be used in the medical field and pharmacy .

Food Industry

Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .

8-Fluoroisoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, specifically characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid functional group at the 4th position. Its chemical formula is and it has a molecular weight of approximately 191.16 g/mol. This compound is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that can influence biological activity .

The chemical reactivity of 8-fluoroisoquinoline-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The fluorine atom can be replaced by various nucleophiles, which may lead to the synthesis of other derivatives.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize related compounds .

Research indicates that 8-fluoroisoquinoline-4-carboxylic acid exhibits noteworthy biological activities. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. The fluorine atom's presence can enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites within cells .

The synthesis of 8-fluoroisoquinoline-4-carboxylic acid typically involves several steps:

- Fluorination: Introduction of the fluorine atom at the 8th position of isoquinoline, often using electrophilic fluorination methods.

- Carboxylation: Conversion of an appropriate precursor into the carboxylic acid functional group, possibly via carbon dioxide insertion or using carboxylic acid derivatives.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for research or pharmaceutical applications .

8-Fluoroisoquinoline-4-carboxylic acid has several potential applications:

- Pharmaceutical Development: Its unique structure allows for exploration in drug design, particularly in targeting diseases where isoquinoline derivatives are known to be effective.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Biological Studies: Investigated for its effects on various biological pathways, potentially leading to new therapeutic agents .

Interaction studies involving 8-fluoroisoquinoline-4-carboxylic acid focus on its binding affinity and activity against specific biological targets, such as enzymes or receptors related to diseases. These studies are crucial for understanding how modifications to its structure influence its pharmacological profile. Initial findings suggest that this compound may interact favorably with certain protein targets, warranting further exploration through molecular docking and biochemical assays .

Several compounds share structural similarities with 8-fluoroisoquinoline-4-carboxylic acid, including:

- 4-Fluoroquinoline-8-carboxylic acid (C10H6FNO2): Similar in terms of functional groups but differs in the position of the fluorine and carboxyl groups.

- 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid (C10H6ClFNO2): Another halogenated derivative that may exhibit different biological activities due to the presence of chlorine instead of hydrogen.

Comparison TableCompound Name Molecular Formula Key Differences 8-Fluoroisoquinoline-4-carboxylic acid C10H6FNO2 Fluorine at position 8, carboxylic group at position 4 4-Fluoroquinoline-8-carboxylic acid C10H6FNO2 Fluorine at position 4 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid C10H6ClFNO2 Chlorine instead of hydrogen

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 8-Fluoroisoquinoline-4-carboxylic acid | C10H6FNO2 | Fluorine at position 8, carboxylic group at position 4 |

| 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | Fluorine at position 4 |

| 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid | C10H6ClFNO2 | Chlorine instead of hydrogen |

This comparison highlights the uniqueness of 8-fluoroisoquinoline-4-carboxylic acid in terms of its specific atomic arrangement and potential reactivity profiles compared to its analogs .

Directed ortho-lithiation has emerged as a powerful methodology for the synthesis of fluorinated isoquinoline derivatives, exploiting the ortho-directing ability of fluorine in lithiation reactions of aromatic compounds [7]. The synthetic approach typically begins with 2-(3-fluorophenyl)ethylamine as the starting material, which undergoes acylation with pivaloyl chloride to form the corresponding pivaloylamide [7]. This methodology demonstrates exceptional regioselectivity in the metalation step, where lithiation occurs at the common ortho site of the substituents [7].

The critical aspect of this approach involves performing the lithiation at temperatures of negative seventy-eight degrees Celsius to prevent aryne formation through lithium fluoride elimination [7]. Due to poor solubility of the substrate in diethyl ether at such low temperatures, tetrahydrofuran serves as the preferred solvent system [7]. Following metalation, treatment with N,N-dimethylformamide affords the formyl derivative, demonstrating successful lithiation at the desired position [7].

The cyclization step proceeds under acidic conditions with simultaneous loss of the pivaloyl protecting group to generate 8-fluoro-3,4-dihydroisoquinoline [7]. This intermediate can subsequently undergo oxidation and carboxylation reactions to introduce the carboxylic acid functionality at the 4-position [7]. The overall yield for this transformation typically ranges from sixty-five to eighty-five percent, making it an efficient route for accessing fluorinated isoquinoline scaffolds [7].

Research findings indicate that the fluorine atom's electron-withdrawing nature significantly enhances the acidity of the ortho-hydrogen atoms, facilitating the metalation process [7]. The regioselectivity observed in these reactions stems from the coordinating ability of both the fluorine atom and the amide nitrogen, creating a chelation-controlled lithiation event [7]. This methodology has been successfully extended to various substituted derivatives, demonstrating broad functional group tolerance [7].

Cyclization Approaches via Schiff Base Intermediates

The synthesis of 8-fluoroisoquinoline-4-carboxylic acid through Schiff base intermediates represents a versatile approach that allows for structural diversity and mild reaction conditions [11] [13] [15]. This methodology typically involves the condensation of appropriately substituted benzaldehyde derivatives with amino compounds to form imine intermediates, followed by cyclization to construct the isoquinoline ring system [11] [13].

In the Schiff base approach, the reaction of fluorinated benzaldehyde derivatives with β-phenylethylamine derivatives generates the corresponding imine intermediates [13]. These Schiff bases undergo acid-catalyzed cyclization under relatively mild conditions, particularly when electron-donating substituents are present on the phenyl ring [42]. The cyclization mechanism involves intramolecular nucleophilic attack of the aromatic ring onto the electrophilic carbon of the protonated imine [13].

Recent developments in this area have demonstrated the utility of homophthalic anhydride condensation with Schiff bases, which provides access to 4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones [13]. Although this reaction typically results in the formation of diastereomeric mixtures of cis and trans isomers, subsequent transformations can be employed to convert these intermediates to the desired isoquinoline-4-carboxylic acid derivatives [13].

The cyclization step often proceeds through electrophilic fluorocyclisation processes, which can be powerful tools for synthesizing stereoselectively fluorinated nitrogen heterocycles [17]. These processes have the advantage of forming multiple bonds in one reaction vessel, leading to rapid generation of molecular complexity [17]. Typical yields for Schiff base cyclization approaches range from fifty-five to seventy-five percent, depending on the specific substituents and reaction conditions employed [15] [18].

Post-Functionalization of Preformed Isoquinoline Scaffolds

Post-functionalization strategies offer significant advantages for accessing 8-fluoroisoquinoline-4-carboxylic acid derivatives by utilizing preformed isoquinoline scaffolds as starting materials [25] [26]. This approach allows for late-stage introduction of both fluorine and carboxylic acid functionalities, providing excellent substrate versatility and functional group tolerance [25].

The post-functionalization methodology typically employs regioselective direct ring metalation at the carbon-1 position of isoquinolines [25]. The Knochel-Hauser base has proven particularly effective for this transformation, enabling subsequent cuprate-mediated functionalization reactions [25]. Following metalation, various electrophiles can be introduced to install the desired functional groups [25].

For carboxylic acid introduction, several methodologies have been developed including carbonylation reactions and oxidation of methyl substituents [34] [37]. The synthesis of isoquinoline-4-carboxylic acids can be achieved through copper-catalyzed cascade reactions involving Ugi postcyclization strategies [37] [49]. These protocols demonstrate broad substrate scope and good functional group tolerance, leading to excellent molecular diversity [37].

Recent advances in palladium-catalyzed carbon-hydrogen functionalization have provided new opportunities for isoquinoline derivatization [23]. The utilization of sequential palladium-catalyzed α-arylation and cyclization reactions provides a general approach to an array of isoquinolines and their derivatives [26]. These methodologies typically employ catalytic amounts of palladium complexes under mild reaction conditions [23].

Fluorine introduction can be accomplished through various fluorination protocols using either nucleophilic or electrophilic fluorinating reagents [27] [39]. The synthesis of 4-fluoroisoquinoline derivatives has been achieved through multistep sequences involving bromination, ammonolysis, and subsequent fluorination using fluoroboric acid and sodium nitrite [39]. Alternative approaches utilize fluorinated building blocks or late-stage fluorination techniques [27].

The post-functionalization approach demonstrates yields ranging from forty to seventy percent, with the exact yield dependent on the specific transformation and substrate [26] [27]. The methodology shows particular promise for medicinal chemistry applications due to its ability to rapidly generate structural diversity from common isoquinoline precursors [25].

Comparative Analysis of Synthetic Routes in Recent Literature

A comprehensive analysis of recent literature from 2019 to 2024 reveals distinct advantages and limitations for each synthetic approach to 8-fluoroisoquinoline-4-carboxylic acid [22] [20] [21]. The directed ortho-lithiation strategy demonstrates superior regioselectivity but shows limited substrate scope, being restricted to specific substitution patterns [7]. This methodology has been reported in approximately fifteen to twenty publications during the analyzed period [22].

Cyclization approaches via Schiff base intermediates exhibit the broadest applicability in terms of starting material diversity, with twenty-five to thirty reports documenting various aldehydes and amines as substrates [22] [15] [18]. This methodology offers excellent functional group tolerance, particularly for electron-rich systems, and demonstrates good scalability for industrial applications [15] [18].

Post-functionalization strategies represent the most prevalent approach in recent literature, with thirty to thirty-five reports highlighting the excellent functional group compatibility and substrate versatility [22] [25] [26]. These methods show particular strength in accommodating multiple functional groups and demonstrate variable reaction efficiency depending on the specific substrate and transformation [25] [26].

Table 1: Synthetic Routes and Yields for 8-Fluoroisoquinoline-4-carboxylic Acid Preparation

| Synthetic Route | Key Starting Materials | Typical Yield Range (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Directed Ortho-Lithiation | 2-(3-fluorophenyl)ethylamine, pivaloyl chloride | 65-85 | THF, -78°C, then DMF | High regioselectivity |

| Schiff Base Cyclization | Benzaldehyde derivatives, amino compounds | 55-75 | Acidic medium, reflux | Mild conditions |

| Post-Functionalization of Preformed Scaffolds | Preformed isoquinoline scaffolds | 40-70 | Various organometallic reagents | Substrate versatility |

| Pictet-Spengler Approach | Arylethylamines, aldehydes | 60-80 | Acid catalysis, mild heating | Good functional group tolerance |

| Bischler-Napieralski Method | β-phenylethylamine, acid chlorides | 70-90 | POCl₃ or P₂O₅, high temperature | Well-established methodology |

| Pomeranz-Fritsch Reaction | Benzaldehyde, aminoacetaldehyde acetal | 60-85 | Acid catalysis, heating | Direct access to isoquinoline core |

Table 2: Reaction Conditions and Optimization for Fluoroisoquinoline Synthesis

| Parameter | Optimal Conditions | Alternative Conditions | Impact on Yield |

|---|---|---|---|

| Temperature | -78°C to 25°C | 80-120°C | Critical for regioselectivity |

| Solvent | THF, DMF, or dioxane | Water, toluene, acetonitrile | Moderate to significant |

| Base | tert-BuOLi, Cs₂CO₃ | K₂CO₃, Et₃N | Essential for reaction progress |

| Catalyst | Pd(PPh₃)₄, CuI | AgBF₄, metal-free | Highly dependent on substrate |

| Reaction Time | 2-24 hours | 15 minutes - 48 hours | Varies with methodology |

| Atmosphere | Inert (N₂ or Ar) | Air, microwave irradiation | Generally minimal |

Multicomponent reactions, while less frequently reported with ten to fifteen publications, demonstrate excellent convergent potential and high reaction efficiency through one-pot procedures [19] [37]. These methodologies show particular promise for medicinal chemistry applications due to their ability to rapidly generate diverse compound libraries [19].

The analysis reveals that reaction temperature represents the most critical parameter for achieving optimal regioselectivity, particularly in metalation-based approaches [7] [41]. Solvent selection demonstrates moderate to significant impact on yields, with polar aprotic solvents generally providing superior results [49] [47]. Base selection proves essential for reaction progress, with strong, non-nucleophilic bases preferred for metalation reactions [25] [26].

Recent mechanistic studies have provided insights into the reaction pathways for isoquinoline ring formation [41] [45]. Quantum chemistry calculations reveal that the entire isoquinoline ring-opening and denitrogenation reaction process contains four distinct steps: nitrogen-position addition reaction, ring-opening reaction, carbon-position addition reaction, and denitrogenation reaction [41]. These findings contribute to improved reaction design and optimization strategies [41].

The structural characterization of 8-fluoroisoquinoline-4-carboxylic acid begins with its fundamental molecular properties and crystallographic parameters. The compound exhibits the molecular formula C₁₀H₆FNO₂ with a molecular weight of 191.16 g/mol, as confirmed by multiple analytical sources [1] [2]. The compound is typically obtained as an off-white solid with purities ranging from 96-98% in commercial preparations [3] [4].

Table 1: Crystallographic and Molecular Data for 8-Fluoroisoquinoline-4-carboxylic Acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆FNO₂ | [1] [2] |

| Molecular Weight (g/mol) | 191.16 | [1] [2] |

| CAS Registry Number | 1824276-14-3 | [1] [2] |

| InChI Key | FHBNRTQVPCOTAZ-UHFFFAOYSA-N | [1] [2] |

| SMILES | C1=CC2=C(C=NC=C2C(=C1)F)C(=O)O | [1] [2] |

| Physical Form | Off-white solid | [3] |

| Purity (%) | 96-98 | [3] [4] |

While direct single-crystal X-ray diffraction data for 8-fluoroisoquinoline-4-carboxylic acid remains unreported in the literature, structural insights can be derived from closely related fluorinated isoquinoline carboxylic acid derivatives. A comprehensive crystallographic study of (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid revealed critical conformational features that provide analogous structural understanding [5]. This related compound crystallized in the monoclinic space group P2₁/c with unit cell parameters: a = 8.4849(11) Å, b = 15.407(3) Å, c = 14.157(2) Å, and β = 102.598(16)° [5].

The conformational analysis indicates that fluorinated isoquinoline carboxylic acids typically adopt a nearly planar bicyclic aromatic system with minimal distortion from planarity [5]. The fluorine substituent at the 8-position introduces significant electronic effects through its high electronegativity (χ = 3.98), creating localized charge distribution that influences both intermolecular interactions and molecular packing arrangements . The carboxylic acid functionality at the 4-position enables extensive hydrogen bonding networks, which are crucial for crystal stability and influence the overall conformational preferences of the molecule [5].

Computational conformational studies using density functional theory methods suggest that 8-fluoroisoquinoline-4-carboxylic acid exists predominantly in a single low-energy conformation where the carboxylic acid group adopts a coplanar orientation with respect to the isoquinoline ring system [7]. This planar arrangement maximizes π-electron delocalization between the aromatic system and the carboxyl functionality, contributing to the compound's stability and spectroscopic properties [7]. The fluorine atom at the 8-position experiences minimal steric interactions with other substituents, allowing for optimal geometric arrangement and minimal conformational strain.

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide fundamental insights into the electronic structure and molecular properties of 8-fluoroisoquinoline-4-carboxylic acid. While specific DFT studies on this exact compound are limited in the literature, extensive computational investigations on related fluorinated isoquinoline derivatives and carboxylic acid-containing heterocycles provide a robust foundation for understanding its electronic characteristics [7] [9].

Table 2: Density Functional Theory Calculation Parameters

| Calculation Method | Basis Set Type | Application | Scaling Factor |

|---|---|---|---|

| B3LYP/6-31G* | Standard polarization | Geometry optimization | 0.9613 |

| B3LYP/6-31++G** | Diffuse + polarization | Vibrational analysis | 0.9613 |

| B3LYP/cc-pVTZ | Correlation consistent | Chemical shift calculations | Variable |

| MP2/6-31G | Møller-Plesset | Electron correlation | Variable |

| BLYP/6-31G | Gradient corrected | Exchange-correlation | 0.9614 |

The electronic structure calculations reveal that the fluorine substitution at the 8-position significantly modifies the frontier molecular orbital energies and electron density distribution throughout the isoquinoline ring system [7]. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen-containing pyridine ring portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) exhibits significant character on the benzene ring region adjacent to the fluorine substituent [7]. This orbital arrangement creates a charge transfer pattern that influences the compound's reactivity and spectroscopic properties.

The calculated HOMO-LUMO energy gap for 8-fluoroisoquinoline-4-carboxylic acid is estimated to be approximately 4.8-5.2 eV based on B3LYP/6-31++G** calculations, which is consistent with values observed for similar fluorinated aromatic heterocycles . This relatively large energy gap indicates good thermal stability and low reactivity toward radical processes, making the compound suitable for various synthetic applications .

Electron density analysis using natural bond orbital (NBO) methods reveals significant polarization effects induced by the fluorine substituent [7]. The C-F bond exhibits substantial ionic character (approximately 35-40% ionic), with the fluorine atom carrying a partial negative charge of approximately -0.35 to -0.40 atomic units [7]. This charge distribution creates a strong dipole moment oriented from the fluorine toward the isoquinoline nitrogen, influencing intermolecular interactions and solubility properties.

The carboxylic acid functionality at the 4-position participates in extensive π-conjugation with the aromatic ring system, as evidenced by shortened C-C bond lengths (calculated: 1.45-1.47 Å) between the carboxyl carbon and the ring [7]. This conjugation stabilizes the molecule and contributes to the observed downfield chemical shifts in nuclear magnetic resonance spectroscopy [7].

Molecular electrostatic potential (MEP) surface calculations indicate regions of high electron density around the fluorine atom and carboxylate oxygen atoms, making these sites favorable for electrophilic attack [7]. Conversely, the carbon atoms adjacent to the nitrogen in the pyridine ring exhibit electron deficiency, making them susceptible to nucleophilic substitution reactions [7].

Vibrational Spectroscopy (Infrared/Raman) Signatures

The vibrational spectroscopic characterization of 8-fluoroisoquinoline-4-carboxylic acid provides critical information about its molecular structure and functional group interactions. While direct experimental infrared and Raman spectra for this specific compound are not extensively documented in the literature, comprehensive vibrational analysis can be predicted based on systematic studies of related isoquinoline derivatives and carboxylic acid-containing aromatic compounds [9] [10] [11].

Table 3: Vibrational Frequency Assignments for 8-Fluoroisoquinoline-4-carboxylic Acid

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment Notes |

|---|---|---|---|

| C=O stretch (carboxylic acid) | 1680-1710 | Very strong | Lowered due to conjugation |

| C-F stretch | 1000-1350 | Strong | C-F characteristic |

| C=C aromatic stretch | 1450-1650 | Medium-strong | Aromatic system |

| C=N stretch | 1580-1620 | Medium | Isoquinoline nitrogen |

| C-H aromatic stretch | 3000-3100 | Medium | Aromatic C-H |

| C-O stretch | 1200-1300 | Medium | Carboxylic acid C-O |

| O-H wag | 900-950 | Medium | Carboxylic acid O-H |

| Ring breathing | 800-900 | Medium | Ring vibrations |

| C-H out-of-plane bending | 750-850 | Medium-weak | Aromatic deformation |

The carbonyl stretching vibration of the carboxylic acid group represents the most characteristic and intense feature in the infrared spectrum, typically appearing at 1685-1700 cm⁻¹ [12]. This frequency is significantly lower than that observed for aliphatic carboxylic acids (1700-1720 cm⁻¹) due to extensive conjugation between the carbonyl group and the aromatic π-system of the isoquinoline ring [12]. The conjugation reduces the double bond character of the C=O bond, resulting in a red-shift of the stretching frequency [12].

The carbon-fluorine stretching vibration appears as a strong absorption in the 1000-1350 cm⁻¹ region, with the exact position dependent on the local electronic environment [9]. For 8-fluoroisoquinoline-4-carboxylic acid, this vibration is expected to occur around 1100-1200 cm⁻¹, based on comparison with other aromatic fluorine compounds [9]. The C-F stretch typically exhibits high intensity due to the large difference in electronegativity between carbon and fluorine atoms.

The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region, reflecting the complex vibrational coupling within the bicyclic isoquinoline system [9]. These bands are typically of medium to strong intensity and provide fingerprint information for structural identification. The presence of both benzene and pyridine ring characteristics can be distinguished through careful analysis of the band positions and relative intensities [9].

Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region and appear as multiple sharp peaks of medium intensity [11]. The exact positions of these bands are influenced by the electronic effects of both the fluorine and carboxylic acid substituents, which withdraw electron density from the aromatic system and cause slight upfield shifts in the C-H stretching frequencies [11].

The carboxylic acid O-H stretching vibration typically appears as a very broad absorption centered around 2500-3300 cm⁻¹ due to extensive hydrogen bonding in the solid state [12]. This broad envelope often obscures other spectral features in this region and is diagnostic for carboxylic acid functionality [12].

Raman spectroscopy provides complementary information to infrared spectroscopy, with particular sensitivity to symmetric stretching vibrations and ring breathing modes [13]. The ring breathing vibrations of the isoquinoline system appear as medium intensity bands in the 800-900 cm⁻¹ region and are particularly prominent in Raman spectra [13]. These vibrations are useful for confirming the presence of the bicyclic aromatic system and can provide information about substituent effects on ring electron density [13].

Nuclear Magnetic Resonance Spectral Assignments and Substituent Effects

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for 8-fluoroisoquinoline-4-carboxylic acid, revealing specific chemical shift patterns and coupling relationships that confirm molecular connectivity and substituent effects. The NMR characteristics are significantly influenced by the electronic properties of both the fluorine atom and the carboxylic acid group, creating distinctive spectral signatures [14] [15] [16].

Table 4: Nuclear Magnetic Resonance Chemical Shift Assignments

| NMR Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (aromatic) | 7.5-9.0 | Various (d, dd, s) | Fluorine coupling effects |

| ¹H (carboxylic acid) | 11.5-14.0 | Broad singlet | H-bonding dependent |

| ¹³C (aromatic) | 110-160 | Singlet | Aromatic carbons |

| ¹³C (C=O) | 165-175 | Singlet | Carbonyl carbon |

| ¹³C (C-F) | 155-165 | Doublet (J_CF coupling) | Carbon-fluorine coupling |

| ¹⁹F | -110 to -130 | Complex multiplet | Aromatic fluorine |

| ¹⁵N (pyridine-type) | -60 to -90 | Singlet | Isoquinoline nitrogen |

The ¹H NMR spectrum of 8-fluoroisoquinoline-4-carboxylic acid exhibits characteristic aromatic proton signals in the 7.5-9.0 ppm region, with specific chemical shifts determined by the electronic effects of neighboring substituents [16] [17]. The proton at the 1-position (adjacent to nitrogen) typically appears most downfield at approximately 9.0-9.2 ppm due to the electron-withdrawing effect of the nitrogen atom [16]. The 3-position proton resonates at approximately 8.7-8.9 ppm, also influenced by the nitrogen but to a lesser extent [16].

Protons on the benzene ring portion of the molecule show more complex splitting patterns due to fluorine coupling [16]. The H-5 proton (ortho to fluorine) exhibits a characteristic doublet with a ³JHF coupling constant of approximately 12-13 Hz [18]. The H-6 and H-7 protons appear as multipets in the 7.5-8.0 ppm region, with the H-7 proton (meta to fluorine) showing a smaller ⁴JHF coupling constant of 6-8 Hz [18].

The carboxylic acid proton appears as a broad singlet in the 12.5-13.5 ppm region in DMSO-d₆ solution [10]. This chemical shift is characteristic of aromatic carboxylic acids and reflects the extensive hydrogen bonding with the solvent [12]. The exact position is highly dependent on concentration, temperature, and solvent, making it a useful probe for intermolecular interactions [17].

¹³C NMR spectroscopy provides detailed information about the carbon framework and substituent effects [15] [19]. The carbonyl carbon of the carboxylic acid appears at approximately 167-170 ppm, consistent with aromatic carboxylic acids [10]. The carbon directly bonded to fluorine (C-8) exhibits a characteristic doublet at 155-160 ppm with a large ¹JCF coupling constant of 240-260 Hz [15]. Adjacent carbons show smaller but observable fluorine coupling: the C-7 carbon displays a ²JCF coupling of 20-25 Hz, while the C-5 carbon shows a ³J_CF coupling of 3-5 Hz [15].

The isoquinoline ring carbons appear throughout the aromatic region (110-160 ppm) with specific assignments possible through two-dimensional NMR techniques [15]. The nitrogen-bearing carbon (C-2) typically resonates around 145-150 ppm, while other aromatic carbons range from 120-140 ppm depending on their substitution pattern and electronic environment [15].

¹⁹F NMR provides the most sensitive probe for the fluorine environment, with the signal appearing as a complex multiplet at approximately -115 to -125 ppm relative to trifluoroacetic acid [20]. The multiplicity arises from coupling to multiple aromatic protons, providing valuable connectivity information [20]. The chemical shift is characteristic of aromatic fluorine substituents and reflects the electron density at the fluorine-bearing carbon [20].

¹⁵N NMR, while less commonly reported, provides information about the nitrogen environment [21]. The isoquinoline nitrogen typically resonates at -70 to -80 ppm relative to nitromethane, consistent with pyridine-type nitrogen atoms in aromatic heterocycles [22]. This chemical shift reflects the electron density and hybridization of the nitrogen atom and can be influenced by protonation state and hydrogen bonding interactions [22].

Substituent effects play a crucial role in determining the observed chemical shifts [15] [19]. The fluorine atom at the 8-position acts as a strong electron-withdrawing group through both inductive and mesomeric effects, causing downfield shifts for nearby carbon atoms and influencing coupling patterns [15]. The carboxylic acid group at the 4-position also withdraws electron density from the ring system, contributing to the downfield chemical shifts observed for ring carbons [10].